molecular formula C18H28BNO5 B13558047 tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B13558047
M. Wt: 349.2 g/mol
InChI Key: OFIOIQZPVUANEE-UHFFFAOYSA-N
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Description

tert-ButylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is an organic compound that features a boronic ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a useful tool in medicinal chemistry .

Industry

In industry, the compound is used in the production of advanced materials and fine chemicals. Its applications extend to the synthesis of polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butylN-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate lies in its specific structure, which combines a boronic ester group with a tert-butyl carbamate moiety. This combination provides unique reactivity and stability, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C18H28BNO5

Molecular Weight

349.2 g/mol

IUPAC Name

tert-butyl N-[2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-13-11-9-10-12(14(13)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21)

InChI Key

OFIOIQZPVUANEE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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